molecular formula C15H22N2O5 B5223728 N-butyl-N-ethyl-4,5-dimethoxy-2-nitrobenzamide

N-butyl-N-ethyl-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B5223728
M. Wt: 310.35 g/mol
InChI Key: PZBUDLLPZHXILM-UHFFFAOYSA-N
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Description

N-butyl-N-ethyl-4,5-dimethoxy-2-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of a nitro group, two methoxy groups, and an amide functional group attached to a benzene ring

Properties

IUPAC Name

N-butyl-N-ethyl-4,5-dimethoxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-5-7-8-16(6-2)15(18)11-9-13(21-3)14(22-4)10-12(11)17(19)20/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBUDLLPZHXILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-ethyl-4,5-dimethoxy-2-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 4,5-dimethoxybenzamide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position of the benzene ring.

    Alkylation: The nitrated product is then subjected to alkylation using butyl bromide and ethyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. This step introduces the N-butyl and N-ethyl groups to the amide nitrogen.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-ethyl-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: N-butyl-N-ethyl-4,5-dimethoxy-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4,5-dimethoxy-2-nitrobenzoic acid and N-butyl-N-ethylamine.

Scientific Research Applications

N-butyl-N-ethyl-4,5-dimethoxy-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-N-ethyl-4,5-dimethoxy-2-nitrobenzamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

N-butyl-N-ethyl-4,5-dimethoxy-2-nitrobenzamide can be compared with other nitrobenzamides, such as:

    N-methyl-N-ethyl-4,5-dimethoxy-2-nitrobenzamide: Similar structure but with a methyl group instead of a butyl group.

    N-butyl-N-ethyl-3,4-dimethoxy-2-nitrobenzamide: Similar structure but with methoxy groups at different positions.

    N-butyl-N-ethyl-4,5-dimethoxy-3-nitrobenzamide: Similar structure but with the nitro group at a different position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

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